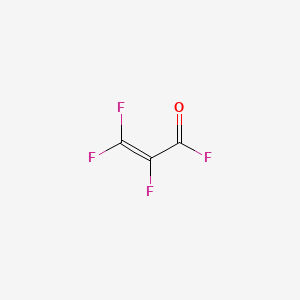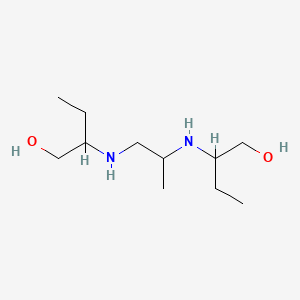
(2-(Stearoylamino)ethoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Stearoylamino)ethoxy)acetic acid: is a synthetic organic compound with the molecular formula C22H43NO4 and a molecular weight of 385.58 g/mol It is characterized by the presence of a stearoyl group attached to an aminoethoxy acetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Stearoylamino)ethoxy)acetic acid typically involves the reaction of stearic acid with aminoethoxy acetic acid under specific conditions. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the stearoyl group and the aminoethoxy acetic acid . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: (2-(Stearoylamino)ethoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield stearic acid derivatives, while reduction can produce stearoylamine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, (2-(Stearoylamino)ethoxy)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in cell membrane interactions and lipid metabolism. It may also serve as a model compound for studying the behavior of fatty acid derivatives in biological systems .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may have anti-inflammatory or antimicrobial properties, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and surfactants. Its amphiphilic nature makes it suitable for applications in detergents, emulsifiers, and lubricants .
Mécanisme D'action
The mechanism of action of (2-(Stearoylamino)ethoxy)acetic acid involves its interaction with specific molecular targets and pathways. The stearoyl group can insert into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport . Additionally, the compound may interact with enzymes involved in lipid metabolism, modulating their activity and affecting metabolic pathways .
Comparaison Avec Des Composés Similaires
(2-(2-Methoxyethoxy)ethoxy)acetic acid: This compound has a similar ethoxy acetic acid backbone but with a methoxy group instead of a stearoyl group.
(2-(2-(2-Aminoethoxy)ethoxy)acetic acid): This compound features an amino group, making it more hydrophilic compared to (2-(Stearoylamino)ethoxy)acetic acid.
Uniqueness: The uniqueness of this compound lies in its stearoyl group, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in the formulation of surfactants and emulsifiers .
Propriétés
Numéro CAS |
94107-69-4 |
|---|---|
Formule moléculaire |
C22H43NO4 |
Poids moléculaire |
385.6 g/mol |
Nom IUPAC |
2-[2-(octadecanoylamino)ethoxy]acetic acid |
InChI |
InChI=1S/C22H43NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)23-18-19-27-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |
Clé InChI |
ZWIYAJWMHYKEMP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


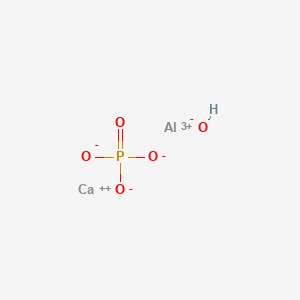

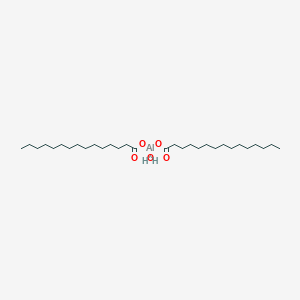
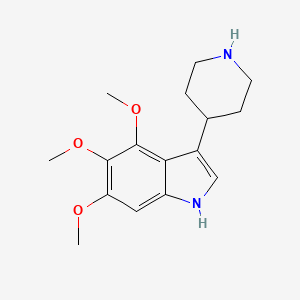
![3-Oxa-7-thia-10-azaspiro[5.6]dodecan-11-one](/img/structure/B12642255.png)



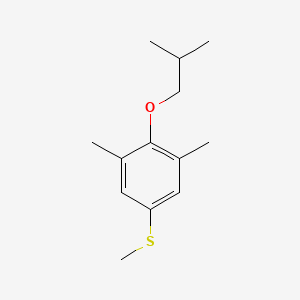
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
